IRE1α kinase-IN-9 is a small molecule that acts as an inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) kinase activity. IRE1α is a key component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. This compound has garnered attention due to its potential therapeutic applications in diseases characterized by ER stress, such as neurodegenerative disorders and cancer.
IRE1α kinase-IN-9 is classified as a small-molecule inhibitor within the broader category of pharmacological agents targeting kinases. It specifically inhibits the ATP-binding site of IRE1α, thereby preventing its autophosphorylation and subsequent activation of its ribonuclease function.
The synthesis of IRE1α kinase-IN-9 involves several organic chemistry techniques, including:
The synthesis pathway typically includes multiple steps, starting from commercially available precursors. Key reactions may involve:
The molecular structure of IRE1α kinase-IN-9 features a complex arrangement that allows it to fit into the ATP-binding pocket of IRE1α. The specific arrangement of functional groups facilitates strong interactions with key residues in the binding site.
The molecular formula, molecular weight, and structural data can be obtained from databases such as PubChem or ChemSpider, which provide comprehensive details about its chemical properties.
IRE1α kinase-IN-9 undergoes specific interactions with IRE1α that inhibit its activity:
Kinetic studies reveal that IRE1α kinase-IN-9 exhibits competitive inhibition against ATP, with a calculated inhibition constant (IC50) that indicates its potency as an inhibitor .
The mechanism by which IRE1α kinase-IN-9 exerts its effects involves:
Studies have shown that treatment with IRE1α kinase-IN-9 leads to decreased levels of spliced XBP1 mRNA in various cell lines under ER stress conditions, confirming its role as an effective inhibitor .
IRE1α kinase-IN-9 is typically characterized by:
Key chemical properties include:
Relevant data can be derived from experimental studies conducted during the synthesis and characterization phases .
IRE1α kinase-IN-9 has several potential applications in scientific research and therapeutic development:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7